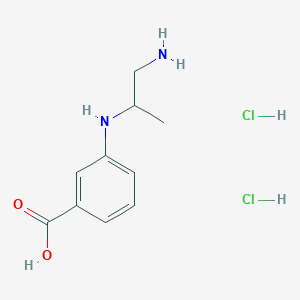

3-(1-Aminopropan-2-ylamino)benzoic acid;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there is no direct information available on the synthesis of “3-(1-Aminopropan-2-ylamino)benzoic acid;dihydrochloride”, there are related compounds such as imatinib, an anti-cancer drug, that have been synthesized using similar components . The synthesis involves coupling the amine and carboxylic acid precursors using N, N ′-carbonyldiimidazole (CDI) as a condensing agent .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Research into related compounds, such as 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid derivatives, has demonstrated their synthesis and potential bioactivity. These compounds were synthesized using Michael addition and evaluated for their cytotoxicity against cancer cell lines and antioxidant activity. For example, compound 3d from one study exhibited high inhibition in antioxidant activity assessments and demonstrated better activity than a standard drug when screened against the cervical cancer cell line HeLa (Kumar et al., 2019).

Biological Evaluation and Antioxidant Activity

Another study synthesized a series of 3-amino-6, 11-dioxo-6, 11-dihydro-5H-benzo[b]carbazole-1-carboxylic acid derivatives. These compounds were evaluated for their cytotoxicity and antioxidant activity, revealing compounds 3b, 3c, and 3d as having notable IC50 values and high inhibition in antioxidant assessments (Kumar et al., 2021).

Enantioselective Synthesis and Fluorescence Derivatization

The enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives has been explored for producing β-analogues of aromatic amino acids. This research provides insights into methodologies for preparing these compounds with potential applications in drug development and biological studies (Arvanitis et al., 1998). Additionally, the fluorescence derivatization of amino acids for biological assays has been investigated, demonstrating the utility of certain derivatives in enhancing fluorescence for bioanalytical applications (Frade et al., 2007).

Novel Reactions and Coordination Polymers

Research has also explored novel reactions for the preparation of benzoic acid derivatives, leading to compounds with potential applications in materials science and sensor technology. For instance, the synthesis of discrete molecular complexes and coordination polymers from metals and benzoic acid derivatives shows promise for gas sensing and fluorescence applications (Rad et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, 3,5-Diaminobenzoic acid dihydrochloride, indicates that it is hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

3-(1-aminopropan-2-ylamino)benzoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.2ClH/c1-7(6-11)12-9-4-2-3-8(5-9)10(13)14;;/h2-5,7,12H,6,11H2,1H3,(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJOVRAKPJADMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC1=CC=CC(=C1)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R)-1-[3-Fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2626037.png)

![3-((4aR,5R,5aR,8aR,9S)-10-(4-chlorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2626042.png)

![5-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2626045.png)

![4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid](/img/structure/B2626046.png)

![1-[4-Amino-5-(1-hydroxyethyl)-1,2,4-triazol-3-yl]ethanol](/img/structure/B2626048.png)

![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2626053.png)

![3-Fluoro-4-[methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2626055.png)

![2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2626056.png)

![1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate](/img/structure/B2626059.png)